molecular formula C5H6F3NO B1604662 3-(2,2,2-Trifluoroethoxy)propanenitrile CAS No. 272128-06-0

3-(2,2,2-Trifluoroethoxy)propanenitrile

Cat. No. B1604662
M. Wt: 153.1 g/mol
InChI Key: QGICCSXJVXICAY-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)propanenitrile (FEON) is a fluorinated nitrile compound with high oxidative stability, low volatility, and non-flammability . It has been introduced as an electrolyte solvent for high-energy density lithium nickel cobalt manganese (Li|NCM) batteries .


Molecular Structure Analysis

The molecular formula of 3-(2,2,2-Trifluoroethoxy)propanenitrile is C5H6F3NO . Its average mass is 153.102 Da and its monoisotopic mass is 153.040146 Da .


Chemical Reactions Analysis

In the context of Li|NCM batteries, FEON-based electrolytes have shown better cycling performance for both the lithium metal anode and 4.4 V high-voltage NCM cathode, compared with those of a commercial carbonate electrolyte . The solid electrolyte interphase on the lithium metal anode is enriched with organic components and LiF, which is proposed from FEON decomposition .


Physical And Chemical Properties Analysis

3-(2,2,2-Trifluoroethoxy)propanenitrile has a density of 1.2±0.1 g/cm3, a boiling point of 185.5±35.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C . It has a molar refractivity of 27.3±0.3 cm3, a polar surface area of 33 Å2, and a molar volume of 127.2±3.0 cm3 .

Scientific Research Applications

Electrolytes for Lithium-Ion Batteries

3-(2,2,2-Trifluoroethoxy)propanenitrile and similar compounds have applications in the development of safe electrolytes for lithium-ion batteries. A study by Liu et al. (2016) introduces mixtures involving nitrile-functionalized glyme and hydrofluoroether as safe electrolytes. These electrolytes demonstrate high safety, better wettability to separators and electrodes, high oxidation potentials, and good conductivity, making them a potential choice for practical application in lithium-ion batteries (Liu et al., 2016).

Polymer Compatibility Studies

Inverse gas chromatographic studies involving similar nitrile compounds have been conducted to understand their compatibility with certain polymers. A study by Edelman and Fradet (1989) explores this for compounds like 1,2,3-propanetriyl trinitrate in different polymer environments. These studies are crucial for understanding the interactions and compatibility of such nitriles with various polymers, which is significant in material science (Edelman & Fradet, 1989).

Synthesis of Organic Compounds

The compound and its related chemical structures are used in the synthesis of organic compounds. Zhang and Studer (2014) describe the synthesis of 2-trifluoromethylated indoles, demonstrating the utility of similar nitriles in organic synthesis. Such methodologies are crucial in medicinal chemistry and pharmaceutical research (Zhang & Studer, 2014).

Organic Synthesis Activation and Conversion

Trifluoromethanesulfonic anhydride, which is related to 3-(2,2,2-Trifluoroethoxy)propanenitrile, has been widely used in synthetic organic chemistry. Qin, Cheng, and Jiao (2022) highlight its use for the conversion of various compounds and its role as an activator in nitrogen-containing heterocycles and nitriles. This demonstrates the compound's significance in developing new methods in organic synthesis (Qin, Cheng, & Jiao, 2022).

Molecular Structure Analysis

Studies like the one conducted by Leung, Marshall, and Stuart (2020) on 3-fluoro-1,2-epoxypropane help in understanding the molecular structure and properties of related fluorinated compounds. Such research contributes to the broader field of chiral analysis and molecular structure determination (Leung, Marshall, & Stuart, 2020).

Future Directions

The results from a study demonstrate that fluorinated nitrile electrolytes, such as 3-(2,2,2-Trifluoroethoxy)propanenitrile, constitute a promising platform for high energy density Li|NCM batteries . This suggests potential future directions in the development of high-energy density batteries.

properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO/c6-5(7,8)4-10-3-1-2-9/h1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGICCSXJVXICAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640971
Record name 3-(2,2,2-Trifluoroethoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2,2-Trifluoroethoxy)propanenitrile

CAS RN

272128-06-0
Record name 3-(2,2,2-Trifluoroethoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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